Z-YVADLD-FMK (trifluoroacetate salt)
Description
Historical Context of Peptidyl-Fluoromethyl Ketone Caspase Inhibitors in Research
The development of peptidyl-fluoromethyl ketones (PFMKs) as enzyme inhibitors marked a significant advancement in the study of proteases. researchgate.net The introduction of one or more fluorine atoms adjacent to a C-terminal ketone group enhances the reactivity of the carbonyl group towards nucleophiles, making these compounds potent inhibitors. researchgate.net This class of compounds gained prominence over their chloromethyl ketone (CMK) counterparts due to their lower reactivity towards other nucleophiles, offering greater specificity. mdpi.com
The design of Z-VAD-FMK, a well-known pan-caspase inhibitor, by Dr. Robert Smith was a pivotal moment in apoptosis research. nih.gov Initially intended for therapeutic applications, unforeseen cytotoxicity of a metabolic derivative hindered its use as a drug. nih.gov However, its value as a research tool became immensely clear, providing scientists with a means to dissect the intricate pathways of caspase-mediated cell death. nih.gov This laid the groundwork for the development of more specific caspase inhibitors, including Z-YVAD-FMK.
Classification and Functional Overview of Z-YVAD-LD-FMK as a Caspase Inhibitor
Z-YVAD-LD-FMK is classified as a cell-permeable and irreversible inhibitor of caspase-1. selleckchem.comabcam.com It belongs to the broader category of peptidyl-fluoromethyl ketones. nih.gov The "Z" in its name refers to a benzyloxycarbonyl group, which enhances cell permeability. The "YVAD" sequence is a tetrapeptide (Tyr-Val-Ala-Asp) that mimics the substrate recognition site of caspase-1, providing specificity. The "FMK" (fluoromethyl ketone) moiety is the reactive group that forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to irreversible inhibition. quora.compromega.com
Functionally, Z-YVAD-FMK specifically targets and blocks the activity of caspase-1, and also shows inhibitory effects on caspase-4 and caspase-5. sigmaaldrich.com Caspase-1 is a key enzyme in the inflammatory response, responsible for the processing and activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). selleckchem.com By inhibiting caspase-1, Z-YVAD-FMK effectively blocks the maturation and secretion of these potent inflammatory mediators.
Table 1: Classification and Properties of Z-YVAD-FMK
| Property | Description |
| Compound Type | Peptidyl-fluoromethyl ketone |
| Inhibitor Class | Irreversible Caspase Inhibitor |
| Primary Target | Caspase-1 |
| Other Targets | Caspase-4, Caspase-5 |
| Mechanism of Action | Irreversibly binds to the catalytic site of caspases. quora.compromega.com |
| Cell Permeability | Yes |
Significance as a Foundational Research Tool in Cell Biology and Disease Modeling
The specificity of Z-YVAD-FMK for caspase-1 has made it an invaluable tool for elucidating the role of this enzyme in various cellular processes and disease models. In cell biology, it is widely used to study the inflammasome, a multiprotein complex that activates caspase-1 in response to pathogens and cellular stress. By using Z-YVAD-FMK, researchers can dissect the signaling pathways leading to and downstream of caspase-1 activation.
In the context of disease modeling, Z-YVAD-FMK has been instrumental in understanding the contribution of caspase-1-mediated inflammation to a wide range of conditions. For instance, studies have utilized this inhibitor to investigate the role of caspase-1 in neuroinflammatory diseases, where it has been shown to suppress the production of cleaved IL-1β and IL-18. selleckchem.com It has also been employed in models of atherosclerosis to explore the effects of caspase inhibition on macrophage cell death, although with complex outcomes that highlight the need for selective targeting. nih.gov Furthermore, its ability to block apoptosis in certain contexts has been demonstrated in studies of drug-induced hair cell damage, where co-treatment with a pan-caspase inhibitor like Z-VAD-FMK showed protective effects. nih.gov
Table 2: Research Applications of Caspase Inhibitors
| Research Area | Application of Caspase Inhibitors (e.g., Z-YVAD-FMK, Z-VAD-FMK) | Key Findings |
| Inflammasome Activation | Inhibition of caspase-1 to study the activation and downstream effects of the inflammasome. | Z-VAD-FMK inhibits the NLRP3 inflammasome response in a dose-dependent manner. invivogen.com |
| Apoptosis Research | Blocking caspase activity to determine the role of apoptosis in various cellular processes. | Z-VAD-FMK can inhibit the induction of apoptosis. promega.com In some cell types, blocking apoptosis with Z-VAD-FMK can lead to non-apoptotic cell death. nih.gov |
| Neuroinflammation | Investigating the role of caspase-1 in neuroinflammatory conditions. | Z-YVAD-FMK treatment significantly reduces increased caspase-1 activity and suppresses the expression of cleaved IL-1β and IL-18. selleckchem.com |
| Atherosclerosis | Studying the effect of caspase inhibition on plaque stability and macrophage viability. | The pan-caspase inhibitor z-VAD-fmk induces necrotic cell death in macrophages. nih.gov |
| Drug-Induced Ototoxicity | Examining the protective effects of caspase inhibition against hearing loss caused by certain drugs. | Co-treatment with z-VAD-FMK significantly reduced hair cell loss and apoptosis induced by Actinomycin-D. nih.gov |
| Primary Effusion Lymphoma | Investigating the role of caspases in virus reactivation and cell death. | Pre-treatment with Z-VAD-FMK reduced apoptosis in PEL cells treated with 1, 25(OH)2 D3. researchgate.net |
| Viral Infection | Studying the mechanisms of virus-induced cell death. | The pan-caspase inhibitor z-VAD-fmk only partially reduced the cytopathic effect of Sendai virus infection, suggesting additional cell death pathways. researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37FN4O9/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39)/t18-,22?,23-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXKCONTYDRPRE-CUEUXKTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37FN4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action and Biochemical Characterization of Z Yvadld Fmk
Irreversible Caspase Inhibition Mechanism
The primary function of Z-YVAD-LD-FMK lies in its ability to irreversibly inhibit caspases, a family of cysteine proteases that play crucial roles in apoptosis (programmed cell death) and inflammation. nih.govrndsystems.com
Covalent Binding to Caspase Catalytic Sites
Z-YVAD-LD-FMK functions by forming a covalent bond with the catalytic site of caspases. promega.comnih.gov Specifically, it irreversibly binds to the thiol group of the cysteine residue within the active site of these enzymes. nih.govnih.gov This covalent linkage, a stable thioether bond, effectively blocks the substrate-binding site, thereby inactivating the caspase and preventing it from carrying out its proteolytic functions. nih.govnih.gov This mechanism is fundamental to its ability to inhibit processes like apoptosis. promega.comnih.govapexbt.com
Role of the Fluoromethyl Ketone (FMK) Moiety in Reactivity
The reactivity of Z-YVAD-LD-FMK is largely attributed to its fluoromethyl ketone (FMK) moiety. nih.govencyclopedia.pub The presence of fluorine atoms adjacent to the ketone group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the cysteine thiol in the caspase active site. nih.govencyclopedia.pub This increased reactivity facilitates the formation of the irreversible covalent bond, making peptidyl-FMKs potent inhibitors of cysteine proteases. nih.gov While initially designed for therapeutic applications, the in vivo metabolic conversion of the FMK group into toxic fluoroacetate (B1212596) has limited its use to a research tool. nih.govnih.gov
Caspase Specificity and Activity Profiling
Z-YVAD-LD-FMK exhibits a broad but differential inhibitory activity across the caspase family.
Caspase-1 Inhibition Profile
Z-YVAD-LD-FMK is recognized as a specific and irreversible inhibitor of caspase-1. selleckchem.comabcam.com It demonstrates potent inhibition of caspase-1 activity, which is crucial for its anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like IL-1β and IL-18. selleckchem.com Research has shown that Z-YVAD-FMK treatment significantly reduces caspase-1 activity induced by various stimuli. selleckchem.com
Pan-Caspase Inhibitory Activities (e.g., Caspase-3, Caspase-8, Caspase-9, Caspase-10)
While potent against caspase-1, Z-YVAD-LD-FMK is also known as a pan-caspase inhibitor, meaning it can inhibit a wide range of caspases. promega.cominvivogen.comnih.gov It effectively inhibits effector caspases such as caspase-3, and initiator caspases including caspase-8 and caspase-9. invivogen.comnih.govnih.gov Its ability to inhibit caspase-3, a key executioner caspase, is a critical aspect of its function in preventing apoptosis. nih.govnih.gov Inhibition of caspase-8 by Z-YVAD-FMK can also trigger necroptosis, a form of programmed necrosis. nih.govfrontiersin.org Furthermore, it has been shown to inhibit caspase-10. invivogen.comalab.com.pl
| Caspase Target | Inhibitory Effect | Reference |
| Caspase-1 | Potent, irreversible inhibition | selleckchem.com |
| Caspase-3 | Effective inhibition | nih.gov |
| Caspase-8 | Inhibition, can lead to necroptosis | nih.govfrontiersin.org |
| Caspase-9 | Inhibition | nih.gov |
| Caspase-10 | Inhibition | invivogen.comalab.com.pl |
Influence on Upstream and Downstream Proteolytic Processes
Z-YVADLD-FMK (trifluoroacetate salt) is a specific, cell-permeable peptide inhibitor designed to target certain members of the caspase family of proteases. Its mechanism of action is rooted in its peptide sequence, which mimics the natural cleavage site recognized by specific caspases, allowing it to interfere with the proteolytic cascades that govern cellular processes like inflammation and apoptosis.
Inhibition of Pro-Caspase Processing
Caspases are synthesized as inactive zymogens, or pro-caspases, which require proteolytic processing to become active enzymes. This activation often occurs in a hierarchical cascade, where initiator caspases, upon activation, cleave and activate downstream effector caspases. The specificity of this process is dictated by the amino acid sequence recognized by the active site of the protease.
The inhibitor Z-YVADLD-FMK is built upon the peptide sequence Tyr-Val-Ala-Asp (YVAD), which is the preferential cleavage site for inflammatory caspases, specifically caspase-1 and caspase-4. nih.gov A seminal study by Talanian et al. (1997) systematically characterized the substrate specificities of various caspase family members, establishing the foundation for designing such targeted inhibitors. nih.gov The fluoromethylketone (FMK) group attached to the peptide sequence allows the compound to act as an irreversible inhibitor by forming a covalent bond with the cysteine in the catalytic site of the target caspase. promega.combio-techne.com
By mimicking the YVAD substrate sequence, Z-YVADLD-FMK is recognized by and binds to the active site of caspase-1 and caspase-4. This binding prevents these initiator caspases from processing their natural substrates, which include their own pro-caspase forms (in the case of auto-activation) and the pro-caspases of downstream effector enzymes. Consequently, Z-YVADLD-FMK effectively halts the amplification of the proteolytic signal at its early stages, preventing the maturation and activation of the caspase cascade. While Z-YVADLD-FMK is highly specific for caspase-1 and -4, the related compound Z-VAD-FMK acts as a broad-spectrum or pan-caspase inhibitor, blocking a wider range of caspases, with the exception of caspase-2. invivogen.com
| Inhibitor | Target Caspase(s) | Basis of Specificity | Effect on Processing |
| Z-YVADLD-FMK | Caspase-1, Caspase-4 | Contains the YVAD peptide sequence, the preferred cleavage site for caspase-1 and -4. nih.govnih.gov | Inhibits auto-processing of pro-caspase-1 and processing of downstream substrates. |
| Z-VAD-FMK | Pan-caspase (except Caspase-2) | Broadly recognized by the active sites of multiple caspases. invivogen.com | Blocks the processing and activation of multiple caspases in the apoptotic and inflammatory pathways. promega.comresearchgate.net |
Prevention of Key Substrate Cleavage (e.g., PARP)
A primary consequence of inhibiting upstream initiator caspases is the prevention of the cleavage of key cellular substrates by downstream effector caspases. A hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. PARP is primarily cleaved and inactivated by effector caspases, such as caspase-3 and caspase-7.
The inhibitory action of Z-YVADLD-FMK is directed at the upstream caspases-1 and -4, which are generally classified as inflammatory caspases. bio-techne.com These are not the primary enzymes responsible for PARP cleavage. However, by blocking the activation of the inflammatory cascade, Z-YVADLD-FMK can prevent downstream signaling events that might lead to the activation of the apoptotic machinery under certain conditions of cellular stress, a phenomenon known as crosstalk between inflammatory and apoptotic pathways. nih.gov
More directly, the principle of preventing substrate cleavage is clearly demonstrated by the action of the related pan-caspase inhibitor, Z-VAD-FMK. Numerous studies have shown that by blocking caspase activity, Z-VAD-FMK effectively prevents the cleavage of PARP in various cell types and under different apoptotic stimuli. For instance, treatment with Z-VAD-FMK has been shown to block PARP cleavage in HeLa cells, PA-1 ovarian cancer cells, and human granulosa cells subjected to apoptotic inducers. promega.compnas.orgresearchgate.net This prevention of PARP cleavage serves as a reliable indicator that the caspase cascade has been successfully inhibited.
Therefore, while Z-YVADLD-FMK acts specifically on caspase-1 and -4, its ultimate effect is the suppression of the proteolytic cascade, which would indirectly prevent the cleavage of downstream substrates like PARP by halting the activation of effector caspases.
| Study Focus | Cell Type | Inducer of Apoptosis | Inhibitor Used | Finding on PARP Cleavage | Reference |
| Apoptosis Control | HeLa Cells | BPD-MA and light | Z-VAD-FMK | Blocked cleavage of PARP at 50-200 µM concentrations. | pnas.org |
| Hypoxia Effects | Human Granulosa Cells (HGL5) | CoCl₂ (hypoxia mimic) | Z-VAD-FMK | Partially reversed PARP cleavage induced by the treatment. | |
| UVB-induced Apoptosis | PA-1 Ovarian Cancer Cells | UVB radiation | Z-VAD-FMK | Abolished the cleavage of PARP caused by UVB exposure. | promega.comresearchgate.net |
| T-cell Activation | Jurkat T cells | Anti-Fas antibody | Z-VAD-FMK | Inhibited the cleavage of PARP at a concentration of 0.5 µM. |
Z Yvadld Fmk in the Regulation of Programmed Cell Death Pathways
Apoptosis Modulation by Z-YVAD-FMK
By inhibiting caspases, Z-VAD-FMK effectively attenuates apoptotic cell death initiated by a wide array of signals, thereby preserving cellular integrity and function.
Z-VAD-FMK has been shown to effectively block apoptosis initiated by diverse stimuli. In Jurkat cells, pretreatment with Z-VAD-FMK can inhibit apoptosis induced by both anti-Fas antibody and UV radiation. researchgate.net The anti-Fas antibody triggers the extrinsic apoptotic pathway by binding to the Fas death receptor, while UV radiation typically initiates the intrinsic, mitochondria-mediated pathway. researchgate.netnih.gov The ability of Z-VAD-FMK to block both demonstrates its broad-spectrum action against key executioner caspases.
Similarly, the compound protects against apoptosis induced by the chemotherapeutic agent etoposide, a topoisomerase II inhibitor that causes DNA double-strand breaks. nih.gov In studies using human granulosa cell lines, Z-VAD-FMK was able to prevent etoposide-induced apoptosis. nih.gov This protective effect is achieved by inhibiting the downstream caspases that are activated following the DNA damage signal. nih.gov Research on Jurkat cells treated with etoposide also showed that Z-VAD-FMK could inhibit the apoptotic process, as measured by PS externalization and DNA fragmentation. researchgate.net
A direct consequence of inhibiting apoptosis is the maintenance of cell viability and metabolic function. In human granulosa cells exposed to the apoptosis-inducing agent etoposide, treatment with Z-VAD-FMK inhibited the decrease in metabolic activity that would normally occur. nih.gov Flow cytometry analysis confirmed this protective effect, showing a higher number of viable cells in cultures treated with both etoposide and Z-VAD-FMK compared to those treated with etoposide alone. nih.gov
Further studies on granulosa cells demonstrated that Z-VAD-FMK helps maintain metabolic activity under hypoxic conditions designed to mimic ischemia. nih.gov In differentiating C2C12 myotubes, Z-VAD-FMK significantly increased the viability of cells that were treated with atorvastatin or simvastatin, agents known to induce myopathy. researchgate.net This suggests that by blocking the apoptotic cascade, the inhibitor allows cells to maintain their essential metabolic functions and survive insults that would otherwise be lethal. nih.govnih.gov
Table 1: Effect of Z-VAD-FMK on Apoptosis and Cell Viability
| Cell Type | Apoptotic Stimulus | Observed Effect of Z-VAD-FMK | Reference |
|---|---|---|---|
| Jurkat Cells | Anti-Fas Antibody | Inhibition of apoptotic volume decrease and K+ efflux. | researchgate.net |
| Jurkat Cells | UV Radiation | Inhibition of apoptotic volume decrease and K+ efflux. | researchgate.net |
| Human Granulosa Cells (GC1a, HGL5, COV434) | Etoposide | Protection from cell death; inhibition of decreased metabolic activity. | nih.gov |
| HGL5 Granulosa Cells | Cobalt Chloride (Hypoxia mimic) | Partially restored metabolic activity; higher number of viable cells. | nih.gov |
| C2C12 Myotubes | Atorvastatin / Simvastatin | Significantly increased the fraction of viable cells. | researchgate.net |
| Jurkat Cells | Etoposide / Staurosporine | Inhibited PS externalization and DNA fragmentation, but did not prevent eventual cell death. | researchgate.net |
The mitochondrion plays a central role in the intrinsic pathway of apoptosis. Z-VAD-FMK interacts with key events at the mitochondrial level, primarily by acting on caspases that are either upstream or downstream of mitochondrial dysfunction.
The mitochondrial membrane potential (ΔΨm) is crucial for mitochondrial function, and its dissipation is a key event in the early stages of apoptosis. nih.govnih.gov The effect of Z-VAD-FMK on ΔΨm can be complex and context-dependent. In some models, caspase inhibition with Z-VAD-FMK can prevent the loss of mitochondrial membrane potential. For instance, in H157 lung carcinoma cells treated with a combination of trichostatin A and etoposide, preincubation with Z-VAD-FMK resulted in a marked inhibition of the decrease in ΔΨm. researchgate.net
However, in other contexts, Z-VAD-FMK has been observed to increase the loss of ΔΨm. In mouse embryonic fibroblasts (MEFs) treated with etoposide, Z-VAD-FMK unexpectedly increased the loss of mitochondrial membrane potential. nih.govmerckmillipore.com This suggests that in some cell types, blocking downstream executioner caspases might lead to an amplification loop at the mitochondrial level, potentially involving initiator caspases like caspase-9. nih.gov
The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a critical step in the intrinsic apoptotic pathway, leading to the activation of caspase-9 and the subsequent caspase cascade. nih.gov Treatment with Z-VAD-FMK has been shown to reduce the release of cytochrome c. In an in vivo model of radiation-induced apoptosis in the rat hypoglossal nucleus, administration of Z-VAD-FMK reduced the appearance of cytochrome c in the cytosolic fraction. nih.govnih.gov This indicates that caspase activity can influence mitochondrial events. The inhibition of caspases by Z-VAD-FMK appears to interfere with a feedback loop that would otherwise amplify the mitochondrial release of pro-apoptotic factors. nih.gov However, similar to its effects on membrane potential, Z-VAD-FMK was found to increase cytochrome c release in etoposide-treated mouse embryonic fibroblasts, highlighting that its effects at the mitochondrial level can vary depending on the specific cellular model and apoptotic trigger. nih.govmerckmillipore.com
Table 2: Mitochondrial Pathway Interactions of Z-VAD-FMK
| Cell/Tissue Type | Apoptotic Stimulus | Influence on Mitochondrial Membrane Potential (ΔΨm) | Role in Cytochrome c Release | Reference |
|---|---|---|---|---|
| Rat Hypoglossal Nucleus | Radiation | Not specified | Reduced appearance in the cytosolic fraction. | nih.govnih.gov |
| Mouse Embryonic Fibroblasts (MEFs) | Etoposide | Increased loss of ΔΨm. | Increased cytochrome c release. | nih.govmerckmillipore.com |
| H157 Lung Carcinoma Cells | Trichostatin A / Etoposide | Inhibited the decrease of ΔΨm. | Not specified | researchgate.net |
Mitochondrial Apoptotic Pathway Interactions
Interactions with Pro-Apoptotic Proteins (e.g., Bax, Bak)
The regulation of apoptosis by Z-YVADLD-FMK is closely intertwined with the function of pro-apoptotic proteins from the Bcl-2 family, specifically Bax and Bak. These proteins are crucial for the permeabilization of the outer mitochondrial membrane, a key step in the intrinsic apoptotic pathway nih.gov. Research has demonstrated that the influence of Z-YVADLD-FMK on apoptosis is dependent on the presence and function of Bax and Bak. In studies using mouse embryonic fibroblasts (MEFs), the elimination of both Bax and Bak was found to suppress p53-dependent cell death. frontiersin.org Consequently, the regulatory effects of Z-YVADLD-FMK on this apoptotic process were also nullified in the absence of these pro-apoptotic proteins. frontiersin.org This indicates that Z-YVADLD-FMK's modulatory actions on this form of apoptosis occur upstream of or are dependent upon the mitochondrial pathway orchestrated by Bax and Bak.
Complex and Context-Dependent Apoptotic Effects
While broadly known as a caspase inhibitor that prevents apoptosis, Z-YVADLD-FMK exhibits multifaceted and context-specific effects on this cell death pathway. frontiersin.org Its impact can vary significantly depending on the cell type and the specific apoptotic stimulus, leading to outcomes that diverge from simple inhibition.
Accelerated Apoptosis in Specific Cell Models
Contrary to its primary function as an apoptosis inhibitor, Z-YVADLD-FMK has been observed to accelerate programmed cell death in certain experimental settings. For instance, previous studies have shown that this compound can accelerate p53-dependent apoptosis in rat embryonic fibroblasts. frontiersin.org Further investigations in mouse embryonic fibroblasts (MEFs) revealed that Z-YVADLD-FMK enhanced the etoposide-induced loss of the mitochondrial membrane potential (ΔΨm). frontiersin.org In primary and 3T9 immortalized MEFs, this increased mitochondrial depolarization correlated with a higher number of apoptotic cells. frontiersin.org This suggests that in specific cellular contexts, rather than preventing cell death, Z-YVADLD-FMK can amplify the apoptotic signal at the mitochondrial level.
Upregulation of Caspase-9 Cleavage and Activity
A key aspect of the paradoxical pro-apoptotic effects of Z-YVADLD-FMK involves its influence on initiator caspase-9. While it effectively inhibits downstream effector caspases such as caspase-3, -6, and -7, Z-YVADLD-FMK has been shown to increase the cleavage and activity of caspase-9 in etoposide-treated MEFs. frontiersin.org This upregulation of caspase-9 activity is linked to an amplification loop of etoposide-induced cell death at the mitochondrial level. frontiersin.org The invalidation of caspase-9 was found to suppress the amplification of mitochondrial membrane depolarization caused by Z-YVADLD-FMK, confirming the role of this specific caspase in the compound's unexpected pro-apoptotic effects. frontiersin.org
| Experimental Model | Apoptotic Inducer | Effect of Z-YVADLD-FMK | Key Findings |
| Rat Embryonic Fibroblasts | p53 activation | Accelerated apoptosis | Demonstrates context-dependent pro-apoptotic effect. frontiersin.org |
| Mouse Embryonic Fibroblasts (MEFs) | Etoposide | Increased loss of ΔΨm | Amplification of apoptotic signal at the mitochondrial level. frontiersin.org |
| Primary and 3T9 MEFs | Etoposide | Increased number of apoptotic cells | Correlates mitochondrial depolarization with cell death. frontiersin.org |
| Etoposide-treated MEFs | Etoposide | Increased caspase-9 cleavage and activity | Upregulates initiator caspase while inhibiting effector caspases. frontiersin.org |
Necroptosis Induction and Mechanisms Mediated by Z-YVADLD-FMK
Z-YVADLD-FMK plays a pivotal role in the study of necroptosis, a regulated form of necrosis. Its ability to inhibit caspases allows for the shunting of the cellular death pathway from apoptosis to necroptosis under specific conditions.
Caspase Inhibition as a Trigger for Necroptosis
Necroptosis is often initiated when caspase activity, particularly that of caspase-8, is blocked in the presence of death receptor stimulation. Z-YVADLD-FMK, as a pan-caspase inhibitor, serves as a chemical trigger for necroptosis in numerous cell models. frontiersin.orgnih.gov By inhibiting caspase-8, Z-YVADLD-FMK prevents the cleavage and inactivation of key necroptotic proteins, thereby allowing the necroptotic pathway to proceed. frontiersin.org This effect has been observed in various contexts, including in macrophages stimulated with lipopolysaccharide (LPS), where Z-YVADLD-FMK treatment promotes necroptosis. frontiersin.orgnih.govnih.gov The inhibition of caspases is therefore a critical switch that can divert the cell death response from a non-inflammatory apoptotic process to a pro-inflammatory necroptotic one.
Interplay with Receptor Interacting Protein Kinases (RIP1, RIP3)
The core machinery of necroptosis involves the Receptor Interacting Protein Kinases, RIPK1 and RIPK3. frontiersin.orgfrontiersin.org When caspase-8 is inhibited by Z-YVADLD-FMK, RIPK1 and RIPK3 are free to interact and form a functional signaling complex known as the necrosome. nih.govuni.lu Research demonstrates that in cells where apoptosis is blocked by Z-YVADLD-FMK, there is an increased expression of RIPK1 and RIPK3, which facilitates the switch from apoptosis to necroptosis. researchgate.net The formation of the necrosome leads to the phosphorylation and activation of RIPK3 by RIPK1. Activated RIPK3 then phosphorylates the downstream effector, Mixed Lineage Kinase Domain-Like (MLKL) protein, leading to its oligomerization, translocation to the plasma membrane, and eventual membrane rupture, a hallmark of necrotic cell death. frontiersin.orgnih.govnih.gov This interplay between caspase inhibition by Z-YVADLD-FMK and the subsequent activation of the RIPK1-RIPK3 axis is a fundamental mechanism for the induction of necroptosis.
| Condition | Key Proteins Involved | Mechanism | Outcome |
| Apoptosis Inhibition | Caspase-8, RIPK1, RIPK3 | Z-YVADLD-FMK inhibits caspase-8. frontiersin.org | Cell death pathway is diverted from apoptosis. |
| Necrosome Formation | RIPK1, RIPK3 | Uninhibited RIPK1 and RIPK3 interact and are phosphorylated. nih.gov | Activation of the core necroptotic machinery. |
| Effector Activation | MLKL | Activated RIPK3 phosphorylates MLKL. nih.govnih.gov | MLKL oligomerizes and translocates to the plasma membrane. |
| Cell Death Execution | MLKL | Oligomerized MLKL disrupts plasma membrane integrity. | Necroptotic cell death. |
Role of Mixed Lineage Kinase Domain-Like (MLKL) in Necroptotic Execution
Necroptosis is a form of regulated necrosis that is executed independently of caspases. A key event in this pathway is the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL) protein by Receptor-Interacting Protein Kinase 3 (RIPK3). Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death. bmj.comnih.govresearchgate.net
The pan-caspase inhibitor Z-VAD-FMK has been shown to be a potent inducer of necroptosis under specific conditions. frontiersin.orgnih.gov By inhibiting caspase-8, which normally cleaves and inactivates the necroptosis-initiating proteins RIPK1 and RIPK3, Z-VAD-FMK allows for the formation of the "necrosome," a signaling complex comprising RIPK1 and RIPK3. frontiersin.orgnih.govnih.gov This complex then facilitates the phosphorylation and activation of MLKL.
Research in classically activated macrophages (CAMs) has demonstrated that Z-VAD-FMK enhances the phosphorylation of MLKL. nih.gov This effect is mediated by the generation of reactive oxygen species (ROS), which contributes to the activation of both MLKL and the p38 MAP kinase, ultimately leading to necroptotic cell death. nih.gov The inhibition of ROS generation was found to decrease the activation of MLKL and p38 in macrophages treated with Z-VAD-FMK. nih.gov
| Experimental Model | Treatment | Key Finding | Reference |
| Classically Activated Macrophages (CAMs) | Z-VAD-FMK | Enhanced phosphorylation of MLKL. | nih.gov |
| CAMs | Z-VAD-FMK + ROS inhibitor | Decreased activation of MLKL and p38. | nih.gov |
| L929 cells | TNF + Z-VAD-FMK | Induced phosphorylation of MLKL. | pnas.org |
Nitric Oxide (NO)-Mediated Necroptosis Pathways
Nitric oxide (NO) is a signaling molecule that can play a dual role in cell death, either promoting survival or inducing death depending on its concentration and the cellular context. In the context of necroptosis, NO has been identified as a significant mediator, particularly in macrophages.
Studies have shown that pretreatment of bone marrow-derived macrophages (BMDMs) with the pan-caspase inhibitor Z-VAD-FMK promotes necroptosis induced by lipopolysaccharide (LPS), a component of bacterial cell walls. frontiersin.orgnih.gov This process was found to be dependent on the production of nitric oxide. frontiersin.orgnih.govnih.gov The induction of NO-mediated necroptosis in macrophages by Z-VAD-FMK led to a reduction in the secretion of pro-inflammatory cytokines. frontiersin.orgnih.gov This suggests that under conditions of caspase inhibition, the necroptotic pathway can be engaged in a manner that involves NO signaling to eliminate activated macrophages and thereby temper an excessive inflammatory response. frontiersin.orgnih.govresearchgate.net
Pyroptosis Regulation by Z-YVADLD-FMK
Pyroptosis is a highly inflammatory form of programmed cell death that is dependent on the activation of inflammatory caspases, most notably caspase-1. A critical executioner of pyroptosis is Gasdermin D (GSDMD).
Inhibition of Gasdermin D (GSDMD) Activation
The activation of GSDMD is a pivotal step in the pyroptotic pathway. Inflammatory caspases, such as caspase-1, cleave GSDMD, releasing its N-terminal domain (GSDMD-N). frontiersin.org This GSDMD-N fragment then oligomerizes and inserts into the cell membrane, forming pores that lead to cell lysis and the release of inflammatory cytokines. frontiersin.org
The specific caspase-1 inhibitor, Z-YVAD-FMK, directly targets the enzyme responsible for GSDMD cleavage. By inhibiting caspase-1, Z-YVAD-FMK effectively prevents the processing of GSDMD and the subsequent formation of membrane pores. bohrium.comnih.govnih.govfrontiersin.org Studies in bone marrow-derived macrophages have shown that Z-YVAD-FMK markedly inhibits GSDMD activation and pyroptosis induced by stimuli like LPS and nigericin. frontiersin.org This inhibitory action has been demonstrated to reduce vascular inflammation and the development of atherosclerotic lesions in animal models, highlighting the therapeutic potential of targeting this pathway. bohrium.comnih.govnih.gov
| Cell Type | Stimulus | Inhibitor | Effect on GSDMD | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | Z-YVAD-FMK | Markedly inhibited GSDMD activation. | frontiersin.org |
| ApoE-/- Mouse Model | Western Diet | Z-YVAD-FMK | Suppressed expression of pyroptosis pathway-related proteins, including activated GSDMD. | nih.gov |
Reduction of Inflammatory Caspase-Dependent Pyroptosis (e.g., Caspase-1)
Z-YVAD-FMK serves as a specific and potent inhibitor of caspase-1. nih.gov Caspase-1 is activated within a multi-protein complex known as the inflammasome, which assembles in response to various pathogens and cellular stress signals. Once active, caspase-1 not only cleaves GSDMD but also processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms. invivogen.cominvivogen.com
By directly and irreversibly binding to the catalytic site of caspase-1, Z-YVAD-FMK blocks all of its downstream effects. invivogen.com Research has consistently shown that treatment with Z-YVAD-FMK leads to a significant reduction in caspase-1 activation and, consequently, a decrease in pyroptotic cell death. bohrium.comfrontiersin.org This is evidenced by reduced lactate (B86563) dehydrogenase (LDH) release (a marker of cell lysis) and decreased secretion of mature IL-1β in various experimental models. bohrium.comfrontiersin.org The ability of Z-YVAD-FMK to curtail caspase-1-dependent pyroptosis makes it an invaluable tool for studying inflammatory processes and diseases. nih.gov
Influence of Z Yvadld Fmk on Inflammatory Responses and Immune Cell Biology
Inflammasome Pathway Modulation
The primary mechanism of action for specific caspase-1 inhibitors involves the direct modulation of the inflammasome signaling pathway, a critical component of the innate immune system responsible for identifying pathogenic and sterile danger signals.
Research on specific caspase-1 inhibitors demonstrates a potent ability to block the functional outcomes of inflammasome activation. invivogen.com The NLRP3 inflammasome is a multi-protein complex that, once assembled, leads to the self-activation of caspase-1. nih.gov This activated caspase-1 is then responsible for processing pro-inflammatory cytokines. invivogen.comnih.gov
Studies using the specific caspase-1 inhibitor Ac-YVAD-CMK show that while the inhibitor does not prevent the upstream formation of the NLRP3 inflammasome complex itself, it effectively neutralizes the pathway by targeting its core enzymatic component. nih.gov By irreversibly binding to and inhibiting caspase-1, the inhibitor prevents the downstream events that define inflammasome activation, namely the maturation and release of cytokines and the induction of pyroptotic cell death. invivogen.comnih.govmedchemexpress.com This targeted inhibition effectively suppresses the inflammatory consequences of NLRP3 pathway activation. nih.gov
A primary consequence of caspase-1 inhibition is the marked reduction in the secretion of key pro-inflammatory cytokines. Caspase-1 is essential for cleaving the precursor forms of Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their biologically active, mature forms. invivogen.commedchemexpress.com By blocking caspase-1, inhibitors like Ac-YVAD-CMK directly and effectively suppress the production and release of mature IL-1β and IL-18. nih.govmedchemexpress.com
Beyond its direct role with IL-1β and IL-18, the inhibition of the initial inflammatory cascade has broader downstream effects on the inflammatory environment. Studies have shown that treatment with a specific caspase-1 inhibitor also leads to a significant decrease in the systemic levels of other major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov This indicates that by halting the initial caspase-1-mediated signals, the subsequent inflammatory amplification loop, which involves cytokines like TNF-α and IL-6, is also dampened.
Table 1: Effect of Specific Caspase-1 Inhibition on Pro-Inflammatory Cytokines
| Cytokine | Effect of Inhibition | Research Finding Reference |
|---|---|---|
| Interleukin-1β (IL-1β) | Directly and strongly inhibited | nih.gov, invivogen.com, nih.gov, medchemexpress.com |
| Interleukin-18 (IL-18) | Directly and strongly inhibited | nih.gov, medchemexpress.com |
| Tumor Necrosis Factor-α (TNF-α) | Reduced | nih.gov, nih.gov |
| Interleukin-6 (IL-6) | Reduced | nih.gov |
| Interleukin-12 (IL-12) | Not specified in search results | |
Macrophage Functional Dynamics
Macrophages are central players in the inflammatory response, and their function is significantly altered by the activity of caspase-1.
The provided outline specifies the "Induction of Macrophage Necroptosis." However, the available scientific literature for specific caspase-1 inhibitors like Ac-YVAD-CMK does not support this function. Instead, research consistently shows that these specific inhibitors prevent a form of inflammatory cell death known as pyroptosis. nih.govmedchemexpress.comnih.gov Pyroptosis is a lytic, pro-inflammatory cell death pathway that is dependent on the activity of caspase-1. invivogen.com
The induction of necroptosis, another form of programmed cell death, is more commonly associated with pan-caspase inhibitors (e.g., Z-VAD-FMK), which block multiple caspases, including caspase-8. nih.gov The inhibition of caspase-8 by pan-caspase inhibitors can trigger a switch to the necroptotic cell death pathway. nih.gov As the requested compound is a specific caspase-1 inhibitor, and the literature does not provide evidence for its role in inducing macrophage necroptosis, no information can be presented for this subsection in adherence to the strict focus on scientifically documented functions.
Specific caspase-1 inhibition effectively curtails the pro-inflammatory functions of macrophages. By blocking the caspase-1 pathway, the inhibitor prevents alveolar macrophage pyroptosis, a highly inflammatory event that contributes to tissue injury. nih.gov Furthermore, in models of sepsis-induced kidney injury, the caspase-1 inhibitor Ac-YVAD-CMK was found to suppress the accumulation of macrophages in renal tissues, indicating a reduction in the inflammatory cell infiltrate. nih.gov This demonstrates that inhibiting caspase-1 can limit the recruitment and pro-inflammatory activity of macrophages at sites of inflammation. nih.govnih.gov
Macrophage polarization is a process where macrophages adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/reparative (M2). Specific caspase-1 inhibition has been shown to influence this balance.
In a study involving intracerebral hemorrhage, administration of the caspase-1 inhibitor Ac-YVAD-CMK led to a significant shift in the polarization of microglia (the resident macrophages of the central nervous system). nih.gov The treatment resulted in a decrease in the pro-inflammatory M1-type microglia around the site of injury, while concurrently increasing the population of M2-type cells. nih.gov This shift from a pro-inflammatory to a more reparative microglial phenotype is a key mechanism for the neuroprotective effects observed with caspase-1 inhibition. nih.gov This modulation suggests that blocking caspase-1 activity favors an anti-inflammatory M2 phenotype, which can aid in tissue repair. nih.gov
Table 2: Effect of Specific Caspase-1 Inhibition on Macrophage Polarization
| Macrophage Phenotype | Effect of Inhibition | Research Finding Reference |
|---|---|---|
| M1 (Pro-inflammatory) | Reduced | nih.gov |
| M2 (Anti-inflammatory/Reparative) | Increased | nih.gov |
Influence on Myeloid-Derived Suppressor Cell (MDSC) Accumulation
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous group of immature myeloid cells that are potent suppressors of immune responses, particularly in chronic inflammation and cancer. ersnet.org The accumulation and function of these cells are driven by various inflammatory mediators. ersnet.orgoup.com
While direct studies on Z-YVADLD-FMK's effect on MDSC accumulation are limited, research on the broader-acting pan-caspase inhibitor, Z-VAD-FMK, provides significant insights. In a mouse model of endotoxic shock induced by lipopolysaccharide (LPS), treatment with Z-VAD-FMK was found to promote the accumulation of MDSCs. nih.govfrontiersin.org This accumulation was associated with a protective effect, as the MDSCs subsequently inhibited the pro-inflammatory responses of macrophages. nih.govfrontiersin.org Specifically, spleen-derived granulocytic MDSCs (G-MDSCs) isolated from mice treated with Z-VAD-FMK and LPS were able to suppress macrophage activation. frontiersin.org
Conversely, other research highlights the pro-tumorigenic role of caspase-1 activity within MDSCs. In the context of squamous cell carcinoma, monocytic MDSCs (mMDSCs) exhibit upregulated caspase-1 activity. nih.govnih.gov The inhibition of this activity using a different caspase-1 specific inhibitor, Z-WEHD-FMK, reduced the ability of these mMDSCs to promote tumor cell proliferation in a T-cell-independent manner. nih.govnih.gov This suggests that while caspase inhibition may promote the accumulation of certain MDSC populations, the functional consequence of this accumulation is highly context-dependent, varying between conditions of acute systemic inflammation and the tumor microenvironment.
Table 1: Influence of Caspase Inhibitors on MDSC-Related Activities
| Compound | Model System | Key Findings | Reference |
| Z-VAD-FMK (Pan-caspase inhibitor) | LPS-induced endotoxic shock in mice | Promoted the accumulation of MDSCs; these MDSCs inhibited macrophage pro-inflammatory responses. | nih.govfrontiersin.org |
| Z-WEHD-FMK (Caspase-1 inhibitor) | In vitro co-culture with squamous carcinoma cells | Inhibited the capacity of mMDSCs to promote tumor cell proliferation. | nih.gov |
Broader Anti-Inflammatory Mechanisms
Z-YVADLD-FMK, as an inhibitor of caspase-1, interferes with the inflammasome, a multi-protein complex crucial for innate immunity. nih.govmdpi.com This inhibition extends beyond a single cytokine, impacting a web of interconnected inflammatory signaling pathways.
Interaction with NF-κB Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of inflammatory gene expression. nih.gov The activation of the NLRP3 inflammasome, which leads to caspase-1 activation, is often a two-step process where the first signal involves NF-κB-mediated transcription of NLRP3 and pro-IL-1β. oup.comnih.govnih.gov The activated caspase-1 then cleaves pro-IL-1β into its mature, highly pro-inflammatory form. nih.govmdpi.com This mature IL-1β can, in turn, further activate NF-κB, creating a potent positive feedback loop that amplifies the inflammatory response. mdpi.com
By inhibiting caspase-1, Z-YVADLD-FMK directly blocks the maturation of IL-1β. mdpi.com This action disrupts the inflammatory feedback loop, preventing the sustained activation of NF-κB that is dependent on IL-1β signaling. The role of caspase-1 in NF-κB regulation is complex; some studies show that caspase-1 itself, independent of its enzymatic activity, may play a role in activating NF-κB, while its inhibition can impair NF-κB activation in response to certain stimuli. nih.gov Therefore, Z-YVADLD-FMK can modulate NF-κB signaling primarily by preventing the production of its upstream activator, mature IL-1β.
Effects on MAP Kinase (MAPK) Pathways (e.g., JNK, Akt/mTOR)
Mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and Akt/mTOR pathways, are critical signaling networks that regulate cell proliferation, stress responses, and inflammation. nih.govnih.govresearchgate.net There is significant crosstalk between inflammasome activation and MAPK signaling.
The JNK pathway, often associated with stress stimuli, can be modulated by inflammasome activity. jst.go.jp Research on vitamin K3, for instance, has shown it can suppress pyroptosis (a caspase-1-dependent cell death) by inhibiting both NF-κB and JNK signaling pathways. jst.go.jp Furthermore, studies in lens development have revealed that the JNK pathway can act as a positive regulator of mTOR complex 1 (mTORC1) signaling. nih.govresearchgate.net The mTOR pathway itself is a central controller of cell growth and metabolism, and its components can be directly targeted by caspases. nih.govmdpi.com
Table 2: Crosstalk Between Caspase-1/Inflammasome and MAPK/mTOR Pathways
| Pathway | Interconnection with Caspase-1/Inflammasome | Potential Effect of Z-YVADLD-FMK | Reference |
| JNK | Activated by inflammatory stress signals downstream of inflammasome activation. | Inhibition of JNK signaling by reducing the overall inflammatory environment. | jst.go.jp |
| Akt/mTOR | mTOR components can be cleaved by caspases; Akt signaling is linked to inflammatory responses that can be initiated by inflammasome products. | Indirect modulation by reducing inflammatory stimuli; potential preservation of mTOR signaling components from caspase cleavage. | ersnet.orgmdpi.com |
Crosstalk with Oxidative Stress Pathways
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to neutralize them, is deeply intertwined with inflammation. researchgate.netnih.gov ROS can act as a key trigger for the activation of the NLRP3 inflammasome. nih.govmdpi.com For example, mitochondrial dysfunction can lead to the generation of mitochondrial ROS (mtROS), which is a recognized signal for NLRP3 assembly and subsequent caspase-1 activation. ersnet.orgoup.com
Once the inflammasome is activated, a positive feedback loop can be established. The resulting inflammation, driven by caspase-1-matured cytokines like IL-1β, can lead to the recruitment of immune cells such as neutrophils and macrophages, which in turn produce more ROS. researchgate.net IL-1β itself can promote the intracellular accumulation of ROS. researchgate.net
Z-YVADLD-FMK, by inhibiting caspase-1, can interrupt this vicious cycle. By blocking the maturation of IL-1β and subsequent inflammatory cell death (pyroptosis), it can reduce the downstream amplification of ROS production. researchgate.netnih.gov This prevents the sustained, ROS-mediated activation of the NLRP3 inflammasome, thereby mitigating both the inflammatory response and the associated oxidative damage.
Applications of Z Yvadld Fmk in Preclinical Disease Modeling
Inflammatory Disease Models
Z-YVADLD-FMK has also been employed in models of inflammatory diseases to understand the role of caspase-mediated cell death in the inflammatory process.
Endotoxic shock, often modeled by administering lipopolysaccharide (LPS), is a life-threatening condition characterized by a systemic inflammatory response. nih.govnih.govnih.govumassmed.eduresearchgate.net
Mechanism of Action: In mouse models of endotoxic shock, the pan-caspase inhibitor Z-VAD-FMK has been shown to reduce mortality and alleviate disease severity. nih.govnih.gov It achieves this by inducing necroptosis in macrophages, thereby reducing the secretion of pro-inflammatory cytokines. nih.govnih.gov Furthermore, Z-VAD-FMK treatment promotes the accumulation of myeloid-derived suppressor cells (MDSCs), which in turn inhibit the pro-inflammatory responses of macrophages. nih.govnih.gov
Atherosclerosis is a chronic inflammatory disease of the arteries. nih.govnih.govmdpi.comresearchgate.netmdpi.com Apoptosis of endothelial cells and vascular smooth muscle cells is implicated in the pathogenesis of atherosclerosis. researchgate.netnih.gov
Vascular Inflammation and Plaque Development: Recent studies have indicated that Z-YVADLD-FMK can reduce vascular inflammation and the development of atherosclerotic lesions in ApoE-/- mice, a common model for atherosclerosis. nih.gov The protective effects are attributed to the inhibition of GSDMD activation, a key step in pyroptosis, another form of programmed cell death. nih.gov However, another study using the pan-caspase inhibitor Z-VAD-FMK in macrophages suggested that while it induces cell death in macrophages, it may also stimulate inflammatory responses and indirectly cause the death of vascular smooth muscle cells, which could be detrimental to plaque stability. nih.gov This highlights the complex and sometimes contradictory roles of caspase inhibition in the context of atherosclerosis.
Data Tables
Table 1: Effects of Z-YVADLD-FMK and Related Compounds in Neurodegenerative Disease Models
| Compound/Treatment | Cell/Animal Model | Condition | Observed Effect | Reference |
| z-DEVD-FMK (Caspase-3 inhibitor) | Primary rat cortical neuronal cells | Glutamate-induced toxicity | 60% inhibition of cell death | nih.gov |
| Z-VAD-FMK (Pan-caspase inhibitor) | HT22 mouse hippocampal neuronal cells | Glutamate-induced toxicity | No cytoprotection | nih.gov |
| TNF-α, Smac mimetics, Z-VAD-FMK (TSZ) | HT22 neuronal cells | Necroptosis induction | Induction of necroptosis | researchgate.net |
| Phospholipid extract from S. niphonius | SK-N-SH human neuroblastoma cells | Apoptosis induction | Increased expression of caspase-9 and caspase-3 | nih.gov |
Table 2: Effects of Z-YVADLD-FMK in Inflammatory Disease Models
| Compound | Animal Model | Condition | Observed Effect | Reference |
| Z-VAD-FMK | Mouse model of endotoxic shock | LPS challenge | Reduced mortality and disease severity | nih.govnih.gov |
| Z-YVAD-FMK | ApoE-/- mice | Atherosclerosis | Reduced vascular inflammation and lesion development | nih.gov |
| Z-VAD-FMK | Macrophages (in vitro) | Atherosclerosis model | Induction of necrotic cell death in macrophages, but also pro-inflammatory responses | nih.gov |
Gastrointestinal Inflammation Models (e.g., Colitis)
In the realm of gastrointestinal research, Z-YVADLD-FMK is instrumental in elucidating the role of caspase-1 in inflammatory bowel disease (IBD), particularly in colitis models. nih.govnih.gov Animal models, often utilizing mice, are crucial for studying the pathogenesis of ulcerative colitis and for the preclinical evaluation of potential drug candidates. nih.govnih.gov The ability to induce colitis chemically in these models allows for controlled investigation of the disease's progression and the efficacy of therapeutic interventions. nih.gov Research in this area has highlighted the significance of the inflammasome, a multiprotein complex that activates caspase-1, in driving the inflammatory response. nih.gov By inhibiting caspase-1, Z-YVADLD-FMK allows researchers to probe the downstream effects of inflammasome activation and its contribution to the pathology of colitis. Studies have shown that this compound can alleviate endotoxic shock by inducing necroptosis in macrophages and promoting the inhibitory function of myeloid-derived suppressor cells, suggesting a potential therapeutic avenue for inflammatory conditions. frontiersin.orgnih.gov
Cell and Tissue Preservation Studies
Enhancement of Human Embryonic Stem Cell Survival Post-Cryopreservation
| Treatment Condition | Post-Thaw Survival Rate (%) | p-value vs. Control |
| Control (No Inhibitor) | 9.9 | - |
| Inhibitor in Freezing Solution Only | 10.2 | > 0.05 |
| Inhibitor in Post-Thaw Medium Only | 14.4 | < 0.05 |
| Inhibitor in Both Freezing and Post-Thaw Media | 18.7 | < 0.01 |
This table summarizes the key findings on the effect of a pan-caspase inhibitor on hESC survival post-cryopreservation, as reported in referenced studies. researchgate.netnih.gov
Cancer Biology Research
Inhibition of Apoptosis in Various Cancer Cell Lines (e.g., Jurkat, HCT116, SW480, HeLa)
Z-YVADLD-FMK and its broader-acting counterpart, Z-VAD-FMK, are widely used to study the mechanisms of apoptosis in various cancer cell lines. In Jurkat T-cell leukemia cells, Z-VAD-FMK has been shown to block apoptosis induced by various stimuli, including anti-Fas antibodies and chemotherapy drugs like doxorubicin. nih.govresearchgate.netnih.gov It effectively inhibits the activation of multiple caspases, thereby preventing the characteristic biochemical and morphological features of apoptosis. nih.gov Similarly, in colorectal cancer cell lines such as HCT116 and SW480, this pan-caspase inhibitor has been demonstrated to prevent apoptosis induced by agents like Chios mastic gum and combinations of 5-fluorouracil (B62378) and CPT. nih.govresearchgate.net In HeLa cervical cancer cells, Z-VAD-FMK has been shown to inhibit apoptosis triggered by TNF-alpha and Shiga toxin. researchgate.netnih.gov The ability of this compound to block caspase-dependent apoptosis across a range of cancer cell types makes it an invaluable tool for dissecting the signaling pathways that regulate programmed cell death. rndsystems.cominvivogen.com
| Cell Line | Inducer of Apoptosis | Effect of Z-VAD-FMK |
| Jurkat | Doxorubicin, Anti-Fas antibody, Cepharanthine | Blocks apoptosis and caspase activation. nih.govresearchgate.netnih.gov |
| HCT116 | Chios mastic gum, 5-FU + CPT | Prevents apoptosis but not cell detachment. nih.govresearchgate.net |
| SW480 | 5-FU + CPT | Blocks caspase-dependent apoptosis. researchgate.net |
| HeLa | TNF-alpha, Shiga toxin | Inhibits TNF-mediated and Stx1-induced apoptosis. researchgate.netnih.gov |
This table provides an overview of the inhibitory effects of Z-VAD-FMK on apoptosis in different cancer cell lines, as documented in the cited research.
Impact on Chemotherapy-Induced Cell Death
The role of Z-YVADLD-FMK and related caspase inhibitors in the context of chemotherapy is multifaceted. In some scenarios, these inhibitors can prevent the apoptotic cell death induced by chemotherapeutic agents. For instance, in Jurkat cells treated with doxorubicin, Z-VAD-FMK was able to prevent all morphological and biochemical features of apoptosis, as well as cell death itself. nih.gov Similarly, in colorectal cancer cells, Z-VAD-FMK blocked the apoptosis induced by a combination of 5-fluorouracil and CPT. researchgate.net However, the inhibition of apoptosis by caspase inhibitors does not always equate to cell survival. In some cancer models, blocking apoptosis can shift the mode of cell death to a more inflammatory, necrotic form. nih.gov This has led to investigations into the potential of combining caspase inhibitors with chemotherapy to induce immunogenic cell death, which could enhance anti-tumor immune responses. nih.gov For example, in melanoma models, the use of Z-VAD-FMK in conjunction with radiochemotherapy has been suggested to foster the induction of immunogenic melanoma cell death and T-cell-mediated anti-tumor immunity. nih.gov
Other Cellular Stress Models
The application of Z-YVADLD-FMK (trifluoroacetate salt) and related caspase inhibitors extends to various models of cellular stress beyond those previously discussed. These compounds have been instrumental in elucidating the role of caspase-mediated signaling in diverse stress-induced pathologies. This section will explore the use of these inhibitors in the context of heat stress in plant cells and myocardial ischemia/reperfusion injury.
Myocardial Ischemia/Reperfusion Injury
Myocardial ischemia/reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic area of the heart exacerbates tissue damage. mdpi.commdpi.com This injury is a significant contributor to the final infarct size and is associated with adverse cardiovascular outcomes. mdpi.commdpi.com A growing body of evidence indicates that apoptosis, or programmed cell death, plays a crucial role in the pathogenesis of I/R injury, and caspases are central executioners in this process. researchgate.netoup.com
The use of caspase inhibitors has been a key strategy to investigate the role of apoptosis in I/R injury and to explore potential therapeutic interventions. The pan-caspase inhibitor Z-VAD-FMK has been shown to be effective in reducing myocardial reperfusion injury in animal models. researchgate.netoup.com Administration of Z-VAD-FMK in rats subjected to coronary occlusion and reperfusion resulted in a smaller infarct size and a reduced number of apoptotic cardiomyocytes within the ischemic area at risk. researchgate.net This protective effect was associated with improved cardiac function, as indicated by higher peak positive left ventricular dP/dt and lower left ventricular end-diastolic pressure. researchgate.net
Studies have demonstrated that caspase inhibition is protective even when administered at the onset of reperfusion, suggesting that the critical apoptotic signaling pathways are activated during the early moments of blood flow restoration. oup.com The inhibition of caspase-1, in particular, has been identified as a promising target. Caspase-1 is involved in pyroptosis, an inflammatory form of cell death that contributes to reperfusion injury. nih.govrupress.org Inhibiting the caspase-1/IL-1β axis has been shown to protect the heart against I/R injury by improving mitochondrial function and preventing pyroptosis. nih.gov
The table below details the research findings on the application of caspase inhibitors in myocardial ischemia/reperfusion injury models.
| Model System | Caspase Inhibitor | Key Findings |
| Rat in vivo model | Z-VAD-fmk | Reduced myocardial infarct size and attenuated cardiomyocyte apoptosis. researchgate.net |
| Rat in vivo model | Z-VAD-fmk | Improved hemodynamic parameters (increased dP/dt, decreased LVEDP). researchgate.net |
| Rat isolated heart | Z-VAD·fmk | Limited infarct size when administered during early reperfusion. oup.com |
| H/R-induced cardiomyocytes | Caspase-1 inhibitors | Decreased LDH activity, cardiomyocyte pyroptosis rate, and ROS concentration. nih.gov |
| Rat isolated hearts | VX-765 (caspase-1 inhibitor prodrug) | Reduced infarct size when administered prior to ischemia. nih.gov |
| Isolated mouse hearts | Emricasan (pan-caspase inhibitor) | Duplicated the protective effect of a caspase-1 inhibitor when given at reperfusion. nih.gov |
Methodological Approaches and Experimental Considerations for Z Yvadld Fmk Research
In Vitro Experimental Systems
The study of Z-YVADLD-FMK necessitates robust in vitro systems that allow for controlled investigation of its mechanism of action, particularly its role in inhibiting caspase-1 and modulating inflammatory and cell death pathways.
Selection and Characterization of Cell Culture Models
The choice of a cell culture model is a critical first step in designing experiments involving caspase inhibitors. The ideal model should express the target enzyme, caspase-1, and be relevant to the biological question being addressed. Characterization of the selected cell line is essential to ensure the reliability and reproducibility of the findings.
Researchers have utilized a variety of cell lines to study caspase inhibitors, providing a framework for selecting models for Z-YVADLD-FMK research. For instance, in studies of the pan-caspase inhibitor Z-VAD-FMK, human ovarian granulosa cell lines (GC1a, HGL5, COV434) were used to evaluate protection against apoptosis induced by etoposide. nih.gov Macrophage cell lines, such as J774A.1 and RAW264.7, along with primary mouse peritoneal macrophages, have been instrumental in investigating the induction of non-apoptotic cell death pathways like necroptosis by caspase inhibitors. researchgate.netnih.govnih.gov
For studying apoptosis, the Jurkat T cell line is a widely used model, often employed to confirm the apoptosis-blocking activity of caspase inhibitors. nih.govresearchgate.net Given that Z-YVADLD-FMK specifically targets caspase-1, which is central to inflammasome activation, monocytic and macrophage cell lines like U937, THP-1, or bone marrow-derived macrophages (BMDMs) are particularly relevant. nih.govnih.gov These cells are known to activate the inflammasome and process pro-IL-1β in response to various stimuli, a process that is directly inhibited by blocking caspase-1.
Table 1: Examples of Cell Culture Models in Caspase Inhibitor Research
| Cell Line/Type | Origin | Typical Application in Caspase Research | Reference |
| J774A.1 / RAW264.7 | Murine Macrophage | Studying necroptosis, inflammation, non-apoptotic cell death | researchgate.netnih.gov |
| Primary Peritoneal Macrophages | Murine | Investigating inflammatory responses, cell death pathways | researchgate.netnih.gov |
| Jurkat T Cells | Human T-cell Leukemia | Classic model for studying Fas-mediated apoptosis | nih.govresearchgate.net |
| U937 Cells | Human Monocytic | Studying inflammasome activation, cell differentiation | nih.gov |
| Granulosa Cell Lines (GC1a, HGL5) | Human Ovarian | Evaluating protection from drug-induced apoptosis | nih.gov |
| Tomato Pericarp Discs | Plant Tissue | Investigating programmed cell death in non-animal models | researchgate.net |
Characterization of the chosen model should include confirming the expression of key proteins in the caspase-1 pathway (e.g., NLRP3, ASC, pro-caspase-1) via techniques like Western blotting or RT-qPCR. Furthermore, the functional response of the cells to known inflammasome activators (e.g., LPS plus nigericin) should be validated before testing the effects of Z-YVADLD-FMK.
Assays for Caspase Activity Measurement
Directly measuring the activity of caspases is fundamental to confirming the efficacy and specificity of an inhibitor like Z-YVADLD-FMK. Several assay formats are available, each with distinct principles and applications.
These assays provide a quantitative measure of specific caspase activity in cell lysates. nih.gov The principle involves a synthetic peptide sequence that mimics the caspase's preferred cleavage site. This peptide is conjugated to a reporter molecule, either a fluorophore (like 7-amino-4-trifluoromethyl coumarin, AFC) or a chromophore (like p-nitroaniline, pNA). nih.gov When an active caspase in the sample cleaves the peptide, the reporter molecule is released, and the resulting fluorescent or colorimetric signal can be measured with a plate reader. nih.gov
The specificity of the assay is determined by the peptide sequence used. For example:
Ac-DEVD-pNA or (Z-DEVD)2-R110 are substrates for executioner caspase-3 and -7. nih.govaatbio.comnih.gov
Ac-IETD-pNA is a substrate for initiator caspase-8. aatbio.com
Ac-LEHD-pNA is a substrate for initiator caspase-9.
For Z-YVADLD-FMK, the most relevant substrate would be Ac-YVAD-pNA or Ac-YVAD-AFC , which are specific for caspase-1. Researchers can use a panel of these substrates to confirm that Z-YVADLD-FMK selectively inhibits caspase-1 activity without significantly affecting other caspases.
FLICA assays allow for the detection of active caspases within living, intact cells. nih.govnih.gov These reagents are cell-permeable, non-toxic peptide fluoromethyl ketones that bind irreversibly and covalently to the active site of caspases. nih.govbio-rad-antibodies.com A fluorescent tag, such as carboxyfluorescein (FAM), is attached to the peptide, allowing for detection by flow cytometry or fluorescence microscopy. nih.govpromega.com
The pan-caspase reagent FAM-VAD-FMK is a fluorescent analog of Z-VAD-FMK and can be used to label cells undergoing apoptosis. promega.com Specific FLICA reagents are also available to target individual caspases, such as SR-LEHD-FMK for caspase-9 or SR-DEVD-FMK for caspase-3/7. bio-rad-antibodies.com For Z-YVADLD-FMK research, a specific FLICA reagent for caspase-1, such as FAM-YVAD-FMK, would be the ideal tool. This allows for the direct visualization and quantification of cells with active caspase-1, providing a powerful method to assess the inhibitor's efficacy in a cellular context. nih.gov
Bioluminescent assays, such as the Caspase-Glo® series, offer a highly sensitive, homogeneous "add-mix-measure" format for quantifying caspase activity. promega.compromega.com These assays are well-suited for high-throughput screening in multi-well plates. The reagent contains a proluminescent substrate with a caspase-specific peptide sequence (e.g., DEVD for caspase-3/7, LETD for caspase-8, or LEHD for caspase-9). promega.com When the active caspase cleaves the substrate, a substrate for luciferase is released, leading to a light-generating reaction. The intensity of the luminescent signal is directly proportional to the amount of caspase activity. promega.com A Caspase-Glo® 1 Inflammasome Assay, which uses the Z-WEHD-luciferin substrate, is commercially available and would be the most appropriate bioluminescent assay for studies involving the caspase-1 inhibitor Z-YVADLD-FMK.
Assessment of Cell Death and Viability
Since caspase-1 activation can lead to a specific form of inflammatory cell death called pyroptosis, assessing cell viability and the mode of cell death is a critical component of research on Z-YVADLD-FMK.
Table 2: Common Methods for Assessing Cell Death and Viability
| Assay Method | Principle | Information Gained | Reference |
| Annexin V / Propidium (B1200493) Iodide (PI) Staining | Flow cytometry-based detection of phosphatidylserine (B164497) exposure (Annexin V) and membrane permeability (PI). | Distinguishes between viable, early apoptotic, and late apoptotic/necrotic/pyroptotic cells. | nih.govnih.gov |
| Metabolic Assays (WST-1, CCK-8, MTT) | Colorimetric measurement of mitochondrial dehydrogenase activity in viable cells. | Quantifies overall cell viability and metabolic activity. | nih.govnih.gov |
| Trypan Blue Exclusion | Microscopic counting of cells that uptake (non-viable) or exclude (viable) the dye. | Provides a simple, direct count of viable vs. non-viable cells. | nih.gov |
| Ion Leakage / LDH Release | Measurement of ions or lactate (B86563) dehydrogenase (LDH) released from cells with compromised membrane integrity. | Quantifies lytic cell death such as necrosis or pyroptosis. | researchgate.net |
| Western Blotting | Immunodetection of key proteins like cleaved PARP, cleaved Gasdermin D, or cleaved caspases. | Confirms activation of specific cell death pathways (apoptosis, pyroptosis) at the molecular level. | nih.govresearchgate.net |
In the context of Z-YVADLD-FMK, a key experiment would be to induce pyroptosis in macrophages (e.g., with LPS and nigericin) and assess whether the inhibitor can prevent it. This would typically be measured by a reduction in LDH release and a decrease in the number of PI-positive cells. Furthermore, Western blotting for the cleaved, pore-forming fragment of Gasdermin D (GSDMD-N), the key executioner of pyroptosis downstream of caspase-1, would provide definitive molecular evidence of the inhibitor's action. Combining these viability assays with direct measurements of caspase-1 activity provides a comprehensive picture of the inhibitor's cellular effects.
Flow Cytometry-Based Analysis (e.g., Annexin V/PI Staining, DNA Content)
Flow cytometry is a powerful tool for analyzing individual cells within a population. It is frequently employed in Z-YVAD-FMK research to assess apoptosis and cell cycle distribution.
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based assay to distinguish between viable, apoptotic, and necrotic cells. bosterbio.comnih.gov Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. bosterbio.comnih.gov
By co-staining with fluorescently labeled Annexin V and PI, researchers can differentiate cell populations:
Annexin V-negative and PI-negative: Viable cells. bio-techne.com
Annexin V-positive and PI-negative: Early apoptotic cells. bosterbio.com
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells. bosterbio.com
In studies involving Z-YVAD-FMK, this assay can quantify the inhibitor's ability to prevent or delay the progression of apoptosis induced by various stimuli. For instance, research has shown that Z-YVAD-FMK can reduce the percentage of Annexin V-positive cells following treatment with apoptotic inducers like cisplatin (B142131). researchgate.netresearchgate.net
DNA Content Analysis: Flow cytometry can also be used to analyze the distribution of cells throughout the cell cycle (G1, S, and G2/M phases) based on their DNA content. nih.govnih.govpsu.eduyoutube.com Staining cells with a DNA-binding dye like propidium iodide allows for the quantification of the amount of DNA in each cell. researchgate.net Apoptotic cells often exhibit a sub-G1 peak on a DNA content histogram, which represents cells with fragmented DNA. nih.govresearchgate.net This method provides a quantitative measure of apoptosis and can be used to assess the efficacy of Z-YVAD-FMK in preventing this DNA fragmentation.
Interactive Table: Interpreting Annexin V/PI Staining Results
| Annexin V Staining | Propidium Iodide (PI) Staining | Cell Status | Implication in Z-YVAD-FMK Studies |
| Negative | Negative | Viable | Indicates a protective effect of Z-YVAD-FMK against the apoptotic stimulus. |
| Positive | Negative | Early Apoptosis | Suggests that Z-YVAD-FMK may not be completely effective in blocking the initial stages of apoptosis. |
| Positive | Positive | Late Apoptosis/Necrosis | Indicates a failure of Z-YVAD-FMK to prevent cell death progression. |
Lactate Dehydrogenase (LDH) Release Assays
The lactate dehydrogenase (LDH) release assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the surrounding culture medium. researchgate.netnih.govyoutube.com LDH is a stable enzyme, and its presence in the medium is indicative of compromised cell membrane integrity, a hallmark of late apoptosis and necrosis. nih.govnih.gov
This assay is valuable in Z-YVAD-FMK research for assessing the inhibitor's ability to preserve cell membrane integrity in the face of cytotoxic agents or other death-inducing stimuli. An increase in LDH release suggests cell death, and the protective effect of Z-YVAD-FMK would be demonstrated by a reduction in LDH release compared to untreated, stimulus-exposed cells. researchgate.net The assay is straightforward and can be performed using a plate reader, allowing for high-throughput screening. nih.gov
Interactive Table: LDH Release Assay Findings
| Experimental Condition | LDH Release | Interpretation |
| Control (untreated cells) | Baseline | Normal cell viability. |
| Apoptotic Stimulus (e.g., staurosporine) | Increased | Induction of cell death and membrane damage. |
| Apoptotic Stimulus + Z-YVAD-FMK | Reduced (compared to stimulus alone) | Z-YVAD-FMK protects against cell death by preserving membrane integrity. |
TUNEL Assay for DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, a key feature of apoptosis. sdu.dknih.govnih.gov The assay utilizes the enzyme Terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA. mdpi.comresearchgate.net The labeled DNA can then be visualized and quantified using fluorescence microscopy or flow cytometry. nih.govmdpi.com
In the context of Z-YVAD-FMK research, the TUNEL assay provides direct evidence of the inhibitor's effect on the nuclear events of apoptosis. A reduction in the number of TUNEL-positive cells in the presence of Z-YVAD-FMK would indicate its efficacy in preventing the DNA degradation characteristic of apoptotic cell death.
Metabolic Activity Assays (e.g., WST-1, ATP assays)
Metabolic activity assays are used to assess cell viability and proliferation by measuring the metabolic function of a cell population.
WST-1 Assay: The Water-Soluble Tetrazolium salt-1 (WST-1) assay is a colorimetric assay that measures the metabolic activity of viable cells. abcam.commedsci.org Mitochondrial dehydrogenases in metabolically active cells cleave the WST-1 reagent to a soluble formazan (B1609692) dye, the amount of which is proportional to the number of viable cells. merckmillipore.comresearchgate.net This assay is a rapid and sensitive method to assess the protective effects of Z-YVAD-FMK against cytotoxic insults. nih.gov A higher absorbance reading in the presence of Z-YVAD-FMK would suggest that the inhibitor preserves metabolic activity and cell viability.
ATP Assays: Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its levels are a direct indicator of metabolic activity and cell health. ATP assays typically involve a luciferase-based reaction that produces light in the presence of ATP. The amount of light emitted is directly proportional to the ATP concentration. In Z-YVAD-FMK studies, a decrease in ATP levels would signify a loss of cell viability, and the ability of Z-YVAD-FMK to maintain ATP levels would demonstrate its protective capacity.
Molecular and Biochemical Analysis
To understand the specific molecular pathways affected by Z-YVAD-FMK, researchers employ various biochemical and molecular biology techniques.
Western Blotting for Protein Expression and Cleavage (e.g., PARP, Caspases)
Western blotting is a fundamental technique used to detect and quantify specific proteins in a cell lysate. In Z-YVAD-FMK research, it is crucial for examining the expression and cleavage of key proteins involved in apoptosis.
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by caspases, primarily caspase-3 and -7, from its full-length form (approximately 116 kDa) into two fragments of approximately 89 kDa and 24 kDa. nih.govnih.gov The detection of the 89 kDa cleavage product by Western blotting is a well-established marker of caspase-mediated apoptosis. researchgate.netresearchgate.net Z-YVAD-FMK, as a broad-spectrum caspase inhibitor, is expected to inhibit PARP cleavage, and this can be visualized as a decrease in the 89 kDa fragment and a corresponding preservation of the full-length PARP. nih.govresearchgate.net
Caspase Cleavage: Caspases are a family of proteases that play a central role in the execution of apoptosis. They are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. Western blotting can be used to detect the cleavage of various caspases, such as caspase-3, -7, -8, and -9. For example, the cleavage of pro-caspase-3 (approximately 32-35 kDa) into its active subunits (p17 and p12) is a key indicator of apoptosis. Z-YVAD-FMK's inhibitory effect can be demonstrated by a reduction in the levels of cleaved, active caspases. nih.govnih.gov
Interactive Table: Expected Western Blot Results with Z-YVAD-FMK Treatment
| Target Protein | Condition: Apoptotic Stimulus | Condition: Apoptotic Stimulus + Z-YVAD-FMK | Interpretation of Z-YVAD-FMK Effect |
| Full-Length PARP (116 kDa) | Decreased | Preserved | Inhibition of PARP cleavage. |
| Cleaved PARP (89 kDa) | Increased | Decreased | Inhibition of caspase-3/7 activity. |
| Pro-caspase-3 (~32-35 kDa) | Decreased | Preserved | Inhibition of caspase-3 activation. |
| Cleaved Caspase-3 (~17/12 kDa) | Increased | Decreased | Direct inhibition of caspase-3 activity. |
RT-qPCR for Gene Expression Analysis
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique for measuring the expression levels of specific genes. nih.govmdpi.com It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using qPCR. mdpi.comnih.govbitesizebio.com This method allows for the quantification of changes in the transcription of genes involved in apoptosis and cell survival in response to Z-YVAD-FMK treatment. For example, researchers can examine the expression of pro-apoptotic genes (e.g., Bax, Bak) and anti-apoptotic genes (e.g., Bcl-2, Bcl-xL) to understand how Z-YVAD-FMK might modulate the transcriptional landscape of the cell to exert its effects.
Advanced Imaging Techniques
Advanced imaging techniques are crucial for visualizing the subcellular effects of Z-YVAD-LD-FMK. Confocal laser scanning microscopy (CLSM) and spectral imaging, in particular, offer powerful means to study cellular processes affected by this inhibitor.
For instance, CLSM combined with spectral analysis has been effectively used to study the impact of the broad-spectrum caspase inhibitor Z-VAD-FMK on lipid accumulation in cells treated with 7-ketocholesterol (B24107). nih.gov In this study, the fluorescent dye Nile Red was used, which emits yellow fluorescence in neutral lipids and orange/red fluorescence in polar lipids. nih.gov By using CLSM with spectral imaging and subsequent factor analysis of medical image sequences, researchers were able to differentiate the fluorescence spectra within the mixed emissions. This allowed for the generation of specific images corresponding to different lipid types. nih.gov The results showed that while 7-ketocholesterol treatment alone led to orange and red fluorescence, indicating polar lipid accumulation, co-treatment with Z-VAD-FMK or the caspase-2 inhibitor Z-VDVAD-FMK resulted in yellow, orange, and red fluorescence emissions. nih.gov This suggests a potential link between caspase activity and the accumulation of polar lipids. nih.gov Such an approach could be adapted to study the specific effects of Z-YVAD-LD-FMK on lipid metabolism and storage in various cell types under different stimuli.
Immunofluorescence imaging is another key application. In studies involving bone marrow-derived macrophages (BMDMs), immunofluorescence with propidium iodide (PI) and Hoechst 33342 staining has been used to quantify cell death. researchgate.netresearchgate.net PI stains the nuclei of cells with compromised membranes (a hallmark of pyroptosis), while Hoechst stains all nuclei. researchgate.netresearchgate.net This allows for the calculation of the percentage of pyroptotic cells. In experiments comparing Z-YVAD-FMK with a GSDMD inhibitor (Z-LLSD-FMK), both were shown to reduce the percentage of PI-positive BMDMs induced by LPS and nigericin, indicating an inhibition of pyroptosis. researchgate.netresearchgate.net
In Vivo Preclinical Animal Models
To understand the physiological and pathological roles of caspase-1 and the therapeutic potential of its inhibition by Z-YVAD-LD-FMK, preclinical animal models are indispensable.
Rodent models have been instrumental in demonstrating the in vivo efficacy of Z-YVAD-FMK. In a study using ApoE−/− mice, a model for atherosclerosis, treatment with Z-YVAD-FMK significantly reduced the development of atherosclerotic lesions. frontiersin.orgnih.govnih.gov The study showed that Z-YVAD-FMK, along with a GSDMD inhibitor, decreased macrophage infiltration in the lesions and reduced the levels of pro-inflammatory proteins. frontiersin.orgnih.govnih.gov Histological analysis of aortic root sections using H&E and Oil Red O staining confirmed a significant decrease in the atherosclerotic lesion area in mice treated with Z-YVAD-FMK. frontiersin.org
In a rat model of endotoxic shock induced by lipopolysaccharide (LPS), the pan-caspase inhibitor Z-VAD-FMK was shown to significantly reduce mortality and alleviate lung and liver injury. nih.govnih.gov This was associated with a reduction in peritoneal macrophages through the promotion of necroptosis and an inhibition of pro-inflammatory responses. nih.govnih.gov Furthermore, Z-VAD-FMK has been studied in a rat model of bile duct ligation, where it was found to diminish hepatocyte apoptosis and ductular proliferation. nih.gov
Conversely, in a mouse model of pneumovirus infection, the broad-spectrum caspase inhibitor Z-VAD-FMK led to an increase in lung inflammation. nih.gov This was characterized by higher numbers of neutrophils in the lungs and elevated concentrations of pro-inflammatory cytokines. nih.gov This highlights that the effects of caspase inhibition can be context-dependent.
While specific studies on Z-YVAD-LD-FMK in zebrafish are not detailed in the provided context, zebrafish are a well-established model for studying inflammation and innate immunity. Their transparent embryos allow for real-time imaging of inflammatory processes, making them a valuable tool for screening and evaluating the efficacy of anti-inflammatory compounds. The conserved nature of the inflammatory pathways between zebrafish and mammals suggests that zebrafish models could be effectively utilized to investigate the anti-inflammatory properties of Z-YVAD-LD-FMK.
Comparative Research and Specificity Evaluation
To fully characterize Z-YVAD-LD-FMK, it is essential to compare its activity and specificity with other inhibitors that target caspases or other cell death pathways.
Z-YVAD-LD-FMK is a specific inhibitor of caspase-1. selleckchem.com Its specificity can be highlighted by comparing it to other peptidyl-fluoromethyl ketone inhibitors:
Z-IETD-FMK : This is a preferred inhibitor of caspase-8. nih.gov Studies have shown that both Z-VAD-FMK and Z-IETD-FMK can inhibit T-cell proliferation, but Z-IETD-FMK is generally less effective at lower concentrations. nih.gov Interestingly, in some contexts, Z-IETD-FMK alone has been shown to induce inflammation in vivo. researchgate.net
Z-DEVD-FMK : This is a specific and irreversible inhibitor of caspase-3. bdbiosciences.commedchemexpress.com In studies of ischemia, Z-VAD-FMK, but not Z-DEVD-FMK, was able to reduce the increase in IL-1β levels, highlighting the differential roles of the caspases they inhibit. researchgate.net However, in some cellular systems, both Z-VAD-FMK and Z-DEVD-FMK have shown a similar spectrum of inhibition against caspases-3, -8, and -9. researchgate.net
Q-VD-OPh : This is a true pan-caspase inhibitor that is effective at significantly lower concentrations than Z-VAD-FMK and is considered non-toxic in vivo. nih.gov It has been shown to be about two orders of magnitude more efficient than Z-VAD-FMK in inhibiting caspase-3 activity and DNA fragmentation in whole-cell environments. nih.gov
Z-VDVAD-FMK : This is a specific inhibitor of caspase-2. medchemexpress.com Research has utilized Z-VDVAD-FMK to investigate the role of caspase-2 in processes like 7-ketocholesterol-induced cell death, where its effects were compared with the broad-spectrum inhibitor Z-VAD-FMK. nih.gov
| Inhibitor | Primary Target(s) | Key Differentiating Features |
|---|---|---|
| Z-YVAD-LD-FMK | Caspase-1 | Specific for the inflammatory caspase-1, primarily inhibiting pyroptosis. |
| Z-IETD-FMK | Caspase-8 | Targets the initiator caspase-8, involved in the extrinsic apoptosis pathway. Can have pro-inflammatory effects in some models. researchgate.net |
| Z-DEVD-FMK | Caspase-3 | Inhibits the executioner caspase-3, a key mediator of apoptosis. bdbiosciences.commedchemexpress.com |
| Q-VD-OPh | Pan-caspase | Broad-spectrum inhibitor with higher potency and lower toxicity compared to Z-VAD-FMK. nih.govnih.gov |
| Z-VDVAD-FMK | Caspase-2 | Specific for the initiator caspase-2, whose role in apoptosis is context-dependent. medchemexpress.com |
The effects of Z-YVAD-LD-FMK should also be contrasted with inhibitors of other cell death pathways to understand the specific contribution of caspase-1-mediated pyroptosis.
Necrostatin-1 : This is an inhibitor of necroptosis, a form of programmed necrosis. nih.gov In some cell types, inhibiting apoptosis with Z-VAD-FMK can lead to a switch to necroptosis. nih.gov Synergistic effects have been observed when using Necrostatin-1 and Z-VAD-FMK together to prevent cell death. nih.govnih.gov However, in other models, Necrostatin-1 has been shown to have no effect on cell death that is enhanced by Z-VAD-FMK. researchgate.net
Disulfiram : This compound has been identified as an inhibitor of gasdermin D (GSDMD), the executioner protein of pyroptosis. frontiersin.org It acts downstream of caspase-1, directly blocking the formation of pores in the cell membrane. frontiersin.org
GSDMD Inhibitors : Novel peptide inhibitors of GSDMD, such as Z-LLSD-FMK, have been developed. frontiersin.orgnih.gov Comparative studies have shown that both Z-YVAD-FMK and Z-LLSD-FMK can effectively inhibit pyroptosis and reduce vascular inflammation in mouse models of atherosclerosis, with no significant differences in their efficacy. frontiersin.orgnih.gov This suggests that targeting either caspase-1 or GSDMD can be an effective strategy to block this inflammatory cell death pathway.
| Inhibitor | Target | Mechanism of Action |
|---|---|---|
| Z-YVAD-LD-FMK | Caspase-1 | Inhibits the activation of GSDMD and subsequent pyroptosis. |
| Necrostatin-1 | RIPK1 | Inhibits the necroptotic cell death pathway. nih.gov |
| Disulfiram | GSDMD | Directly inhibits the pore-forming activity of GSDMD. frontiersin.org |
| Z-LLSD-FMK | GSDMD | A peptide-based inhibitor that blocks GSDMD activation. frontiersin.orgnih.gov |
Future Research Directions and Unresolved Questions for Z Yvadld Fmk
Comprehensive Understanding of Context-Dependent Cellular Responses
A significant area of future investigation lies in understanding why inhibiting caspase-1 with Z-YVADLD-FMK elicits different responses depending on the cellular and disease context. The functions of caspases are increasingly recognized as multifaceted, extending beyond their canonical roles in apoptosis and inflammation. nih.gov The cellular response to caspase-1 inhibition is not uniform and is influenced by the specific cell type, the tissue microenvironment, and the nature of the pathological stimulus.
For example, in the context of neurobiology, while caspase-1 deficient mice exhibit normal developmental cell death, they show resistance to neuronal cell death resulting from cerebral ischemic injury. nih.gov This suggests that the role of caspase-1, and thus the effect of its inhibition by Z-YVADLD-FMK, is highly dependent on the specific physiological or pathological state. Furthermore, the tumor microenvironment presents another layer of complexity, where immune cells like tumor-associated neutrophils (TANs) can have either pro-tumor or anti-tumor functions depending on the signals they receive. frontiersin.org How Z-YVADLD-FMK influences the behavior of such cells is a critical unresolved question. The effect of natural compounds like curcumin (B1669340) on pyroptosis has also been shown to be context-dependent, acting as an inhibitor in some settings and a promoter in others, highlighting the nuanced outcomes of modulating this pathway. mdpi.com
Future research must systematically map these context-dependent responses. This involves utilizing Z-YVADLD-FMK in a wide array of cell types and co-culture systems that mimic different tissue environments to observe its effects on cell fate, cytokine profiles, and intercellular signaling.
| Research Area | Observed Context-Dependency of Caspase-1 Activity/Inhibition | Key Unresolved Question for Z-YVADLD-FMK |
| Neurobiology | Caspase-1 is critical for ischemia-induced neuronal death but not for developmental neuronal death. nih.gov | What are the specific signaling pathways active during ischemia that confer sensitivity to Z-YVADLD-FMK-mediated protection? |
| Oncology | Tumor-associated neutrophils (TANs) can be pro-tumor or anti-tumor depending on the microenvironment. frontiersin.org | How does Z-YVADLD-FMK treatment alter the phenotype and function of TANs and other immune cells within different tumor microenvironments? |
| Inflammatory Disease | Natural compounds can either promote or inhibit NLRP3 inflammasome-mediated pyroptosis depending on the cancer context. mdpi.com | Under what specific inflammatory conditions does Z-YVADLD-FMK produce the most beneficial anti-inflammatory effects versus potentially compromising host defense? |
Elucidating Mechanisms of Differential Cellular Sensitivity
Building on the context-dependency of Z-YVADLD-FMK's effects, a crucial future direction is to uncover the molecular mechanisms that underpin the differential sensitivity of various cell types to caspase-1 inhibition. The activation of alternative, caspase-independent cell death pathways is a key factor. nih.gov When the pyroptotic pathway is blocked by Z-YVADLD-FMK, cells may switch to other forms of regulated cell death, such as apoptosis or necroptosis.
The cellular machinery that dictates this switch is complex and involves a significant degree of crosstalk. frontiersin.org Caspase-8, for instance, is a central regulator that can initiate apoptosis, but it can also cleave GSDMD to trigger pyroptosis or suppress necroptosis by cleaving RIPK1 and RIPK3. frontiersin.org Therefore, the relative expression levels and activation status of proteins like caspase-8, RIPK1, and RIPK3 could determine a cell's fate and its apparent sensitivity to a caspase-1 inhibitor. A cell with high levels of active caspase-8 might undergo apoptosis when pyroptosis is inhibited, while a cell lacking caspase-8 might be driven towards necroptosis.
Furthermore, the expression of endogenous regulatory proteins can influence cellular sensitivity. Cells may express varying levels of viral or cellular caspase inhibitors, such as CrmA or pyrin-only proteins (POPs), which can modulate the activity of different caspases and inflammasome components. nih.govnih.gov Future studies should focus on quantitatively assessing the proteomic landscape of key cell death regulators in different cell types to build predictive models of their response to Z-YVADLD-FMK.
Exploring Combined Therapeutic Strategies Targeting Multiple Cell Death Pathways
Given the intricate crosstalk between different regulated cell death pathways, a promising avenue for future research is the exploration of combination therapies. Using Z-YVADLD-FMK to block the pro-inflammatory effects of pyroptosis while simultaneously activating another form of cell death could be a powerful strategy, particularly in oncology. Inducing tumor cell death is a recognized therapeutic strategy, and this can be achieved through various forms of regulated cell death. acs.org
Significant interplay exists between pyroptosis, apoptosis, and necroptosis. frontiersin.org For example, research has shown that combining the chemotherapeutic agent cisplatin (B142131) with Cordyceps sinensis Polysaccharide (CSP) can enhance tumor cell death by promoting pyroptosis, as evidenced by increased levels of caspase-1 and GSDMD. acs.org This suggests that combining Z-YVADLD-FMK with agents that specifically induce apoptosis or necroptosis could create a synergistic anti-tumor effect. For instance, one could pair Z-YVADLD-FMK with small molecules that activate caspase-3 or caspase-9 to drive apoptosis, thereby killing cancer cells without the massive inflammatory response associated with pyroptosis. nih.gov
| Therapeutic Strategy | Proposed Combination with Z-YVADLD-FMK | Rationale | Potential Application |
| Induce Apoptosis | Activators of caspase-3 or caspase-9 (e.g., certain small molecules). nih.gov | Block pro-inflammatory pyroptosis with Z-YVADLD-FMK while simultaneously triggering clean, non-inflammatory apoptotic cell death. | Cancer therapy, autoimmune diseases. |
| Induce Necroptosis | Modulators of the RIPK1/RIPK3 pathway. | In apoptosis-resistant cells, block pyroptosis with Z-YVADLD-FMK and trigger necroptosis as an alternative death mechanism. | Cancer therapy, viral infections. |
| Enhance Immunogenicity | Chemotherapeutics (e.g., cisplatin) or natural compounds (e.g., curcumin). mdpi.comacs.org | Modulate the type of cell death to enhance the immunogenicity of dying tumor cells, potentially improving anti-tumor immune responses. | Immuno-oncology. |
Detailed Investigation of Specific Interactions within Complex Biological Systems
Finally, future research must move beyond isolated cell culture models to investigate the specific interactions of Z-YVADLD-FMK within complex, multi-cellular biological systems. The systemic effects of inhibiting caspase-1 are not fully understood. In a study on acute renal failure, caspase-1 inhibition was found to ameliorate the condition not just by affecting tubular injury but also by improving glomerular hemodynamics, suggesting a role in regulating vasoconstriction. nih.gov This highlights that the effects of Z-YVADLD-FMK could extend to physiological processes beyond direct cell death and inflammation.
Q & A
Basic Research Questions
Q. How should researchers determine the active peptide concentration in Z-YVADLD-FMK (trifluoroacetate salt) given the counterion contribution?
- Methodological Answer: Quantify the active peptide using amino acid analysis (AAA) or mass spectrometry, as the trifluoroacetate counterion contributes to the total mass but not biological activity. Refer to the Certificate of Analysis (COA) for lot-specific peptide content, which distinguishes between total mass (salt + peptide) and peptide mass . For accurate dosing, adjust concentrations based on the molar ratio of the peptide to the trifluoroacetate counterion.
Q. What are the recommended storage conditions to maintain Z-YVADLD-FMK stability?
- Methodological Answer: Store lyophilized powder at -20°C in airtight, moisture-proof containers. Reconstituted solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Avoid aqueous buffers with high pH (>8.0), as trifluoroacetate salts may degrade under alkaline conditions .
Q. How can researchers assess the purity of Z-YVADLD-FMK (trifluoroacetate salt) in experimental preparations?
- Methodological Answer: Use reverse-phase HPLC with a C18 column and a mobile phase containing 0.1% trifluoroacetic acid (TFA) to separate the peptide from counterions and impurities. Validate purity via UV absorbance at 214 nm (peptide bond detection) and compare retention times against standards .
Advanced Research Questions
Q. How does the trifluoroacetate counterion interfere with caspase inhibition assays, and how can this be mitigated?
- Methodological Answer: Trifluoroacetate may chelate metal ions or alter buffer pH, skewing enzymatic activity. Pre-treat solutions with dialysis (3.5 kDa MWCO) or desalting columns to remove excess counterions. Validate assay specificity using a negative control (e.g., scrambled peptide with the same salt form) .
Q. What experimental strategies optimize Z-YVADLD-FMK solubility while minimizing aggregation in cellular assays?
- Methodological Answer: Screen solvents like DMSO (≤0.1% final concentration) or aqueous buffers with 10% acetonitrile. Sonication (10–15 sec pulses) or gentle heating (37°C) can dissolve aggregates. Confirm solubility via dynamic light scattering (DLS) or turbidity measurements at 600 nm .
Q. How does the trifluoroacetate salt form influence the peptide’s thermal stability during long-term kinetic studies?
- Methodological Answer: Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds. For in vitro studies, maintain temperatures below 40°C and avoid repeated heating-cooling cycles, as trifluoroacetate salts may release volatile byproducts (e.g., HF) under thermal stress .
Q. How should researchers address batch-to-batch variability in Z-YVADLD-FMK (trifluoroacetate salt) synthesis?
- Methodological Answer: Cross-validate peptide integrity and activity using orthogonal methods:
- Mass spectrometry: Confirm molecular weight (±1 Da).
- Circular dichroism (CD): Verify secondary structure consistency.
- Functional assays: Compare caspase-1 inhibition IC₅₀ values across batches .
Q. What environmental and safety protocols are critical for disposing of trifluoroacetate-containing waste?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
